molecular formula C19H22N2O5 B4196694 4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B4196694
M. Wt: 358.4 g/mol
InChI Key: MSEMSGLBAINFOD-UHFFFAOYSA-N
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Description

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of butoxy and ethoxy groups attached to the benzene ring, along with a nitrophenyl group

Properties

IUPAC Name

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-3-5-12-26-17-11-6-14(13-18(17)25-4-2)19(22)20-15-7-9-16(10-8-15)21(23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEMSGLBAINFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 4-butoxy-3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy and butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and ethoxy groups, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-butoxy-3-ethoxy-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the butoxy and ethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide.
  • 4-butoxy-N-{[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}benzamide.

Uniqueness

4-butoxy-3-ethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific combination of butoxy, ethoxy, and nitrophenyl groups. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, which can be advantageous in various applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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